molecular formula C13H17N3O B4195818 N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE

N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE

Cat. No.: B4195818
M. Wt: 231.29 g/mol
InChI Key: NXDABJZLHNOFEX-UHFFFAOYSA-N
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Description

N-[3-(1-Methyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide (CAS: 313508-78-0) is a benzimidazole-derived compound with the molecular formula C₁₂H₁₅N₃O and a molar mass of 217.27 g/mol . Its structure features a methyl-substituted benzimidazole core linked via a propyl chain to an acetamide group. Key physicochemical properties include a predicted density of 1.184 g/cm³, boiling point of 542.0±33.0 °C, and pKa of 11.91±0.10, indicating basic character under physiological conditions .

Properties

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(17)14-9-5-8-13-15-11-6-3-4-7-12(11)16(13)2/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDABJZLHNOFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the propyl chain and acetamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division . This makes them effective as anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a benzamide core with a hydroxyl and dimethyl-substituted ethyl group .
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property absent in the target compound due to its benzimidazole-acetamide architecture .
  • Physicochemical Differences : The hydroxyl group in this compound likely enhances solubility in polar solvents compared to the hydrophobic benzimidazole ring in N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide.

N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide

  • Structure : Features a tetrazole ring attached to a phenyl-acetamide backbone .
  • Functional Role : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in drug design.
  • Comparison : The tetrazole’s π-deficient aromatic system contrasts with the benzimidazole’s π-rich structure , affecting electronic interactions in biological targets. The phenyl group in this compound reduces molecular flexibility compared to the propyl chain in the target compound .

Perfluoroalkyl Acetamide Derivatives

  • Examples: N-[3-(dimethylamino)propyl]acetamide with perfluoroalkyl thio groups (CAS: 2738952-61-7) .
  • Properties : Perfluoroalkyl chains confer extreme hydrophobicity and chemical inertness, making these compounds suitable for surfactants or fluoropolymer applications.
  • Contrast : The target compound lacks fluorine atoms, resulting in lower environmental persistence and distinct solubility profiles.

Imidazole-Based Analogues

  • Example : N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide .
  • The methoxybenzoyl group in this analogue introduces additional hydrogen-bonding sites absent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE
Reactant of Route 2
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N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE

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